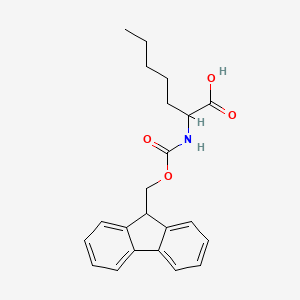

Fmoc-2-aminoheptanoic acid

Übersicht

Beschreibung

Fmoc-2-aminoheptanoic acid, also known as 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid, is a compound with the molecular formula C22H25NO4 . It has a molecular weight of 367.44 g/mol . The compound is used for research and development purposes .

Synthesis Analysis

This compound can be synthesized using Fmoc-based peptide synthesis . This method involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The process can be automated and performed in high-throughput using peptide synthesizers .

Molecular Structure Analysis

The InChI code for this compound is 1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25) . The Canonical SMILES is CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 367.44 g/mol . Other physical and chemical properties like boiling point, melting point, flash point, and density are not specified in the retrieved sources .

Wissenschaftliche Forschungsanwendungen

Self-Assembly and Functional Materials

Fmoc-modified amino acids, including Fmoc-2-aminoheptanoic acid, exhibit remarkable self-assembly features. The hydrophobicity and aromaticity of the Fmoc moiety contribute to the association of building blocks. These molecules have applications in cell cultivation, bio-templating, optical properties, drug delivery, catalysis, and therapeutic and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Asymmetric Synthesis for Protein Engineering and Drug Design

The large-scale asymmetric synthesis of this compound facilitates its use in protein engineering and drug design. This synthesis method is recommended for preparing large amounts of enantiomerically pure this compound, crucial for these applications (Yin, Moriwaki, Abe, Miwa, Han, & Soloshonok, 2019).

Solid Phase Peptide Synthesis

This compound is used in solid-phase peptide synthesis (SPPS), a method that allows for the synthesis of biologically active peptides and small proteins. This technique has been enhanced with various solid supports, linkages, and understanding of solvation conditions, making this compound a valuable component in this field (Fields & Noble, 2009).

Hydrogel Formation and Biomedical Applications

This compound contributes to the formation of supramolecular hydrogels. These hydrogels have potential in the biomedical field due to their biocompatibility and biodegradability. Research has explored their antimicrobial activity and the effect of incorporating colloidal and ionic silver mixtures (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021).

Antibacterial Composite Materials

The utilization of this compound in nanoassemblies for antibacterial purposes represents a significant advancement. These materials can inhibit bacterial growth and viability without being cytotoxic to mammalian cells. This application underscores the importance of this compound in developing enhanced biomedical materials (Schnaider et al., 2019).

Peptide Mimetics and Biologically Active Sequences

This compound plays a role in the synthesis of peptidomimetics, including mixed aza-beta3-peptides. These mimetics have applications in biochemical research, particularly in mimicking biologically active histone sequences (Busnel et al., 2005).

Cell Culture Enhancement

The introduction of this compound into peptide scaffolds offers hydrogels with tunable chemical and mechanical properties for in vitro cell culture. These hydrogels support the viability and proliferation of various cell types, making them useful in biological research and regenerative medicine (Jayawarna et al., 2009).

Safety and Hazards

Zukünftige Richtungen

Fmoc-2-aminoheptanoic acid, like other Fmoc-modified peptides, has potential for various applications in biomedical science, including basic biology studies of epitope immunogenicity, protein–protein interactions, and substrate specificity of enzymes . The development of DNA-encoded chemical libraries (DECLs) of peptides using Fmoc chemistry is a promising future direction .

Wirkmechanismus

Target of Action

Fmoc-2-aminoheptanoic acid, also known as Fmoc-7-Ahp-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of peptide synthesis. It is used in the solid-phase peptide synthesis (SPPS) method, where it protects the N-terminus amine during the synthesis process . This protection allows for the sequential addition of amino acids without unwanted side reactions .

Pharmacokinetics

Its stability, reactivity, and solubility in various solvents are critical factors that influence its behavior during peptide synthesis .

Result of Action

The primary result of this compound’s action is the successful protection of the amine group during peptide synthesis . This protection allows for the sequential addition of amino acids to form a peptide chain . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Fmoc group and its ability to protect the amine group . Additionally, the type and concentration of the base used for Fmoc removal can influence the efficiency of the deprotection process .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEDZIUESKRBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1390289.png)

![3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1390290.png)

![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390295.png)

![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)

![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)

![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)

![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)